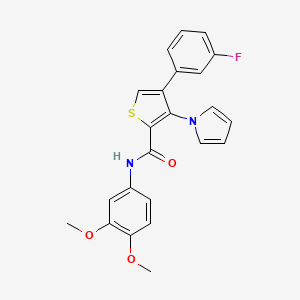

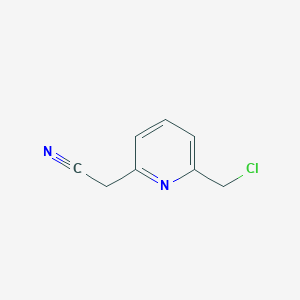

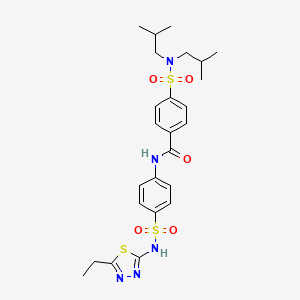

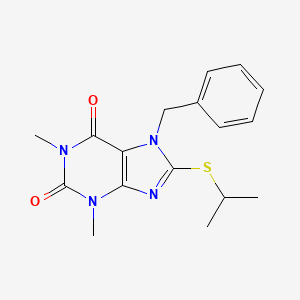

![molecular formula C16H10F3N3OS B2579132 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-86-6](/img/structure/B2579132.png)

4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

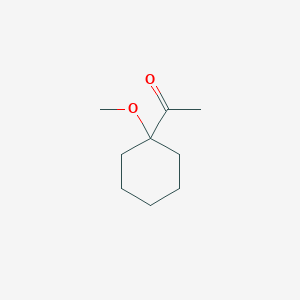

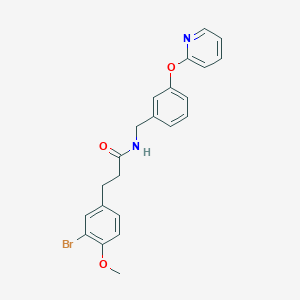

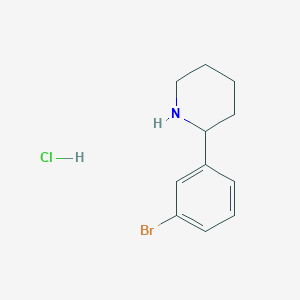

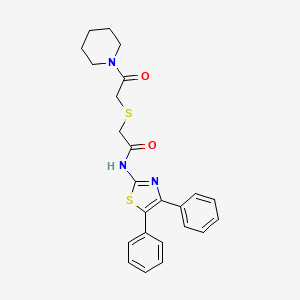

The compound “4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This ring is substituted with a carboxamide group and a phenyl group at the 5 and 4 positions, respectively. Additionally, one of the phenyl rings is substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the phenyl groups, and the addition of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, phenyl rings, and trifluoromethyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring, the phenyl groups, and the trifluoromethyl group. The thiadiazole ring is a heterocycle and may participate in various chemical reactions. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative fluorine atoms in the trifluoromethyl group could impact the compound’s solubility, boiling point, and melting point .Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

1,3,4-Thiadiazole and its derivatives, including compounds like 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, are recognized for their versatile pharmacological potential. These heterocyclic scaffolds have been identified as crucial for the expression of pharmacological activity, making them significant in medicinal chemistry. The structural variability of 1,3,4-thiadiazoles allows for extensive chemical modifications, leading to a wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with various heterocycles often results in a synergistic effect, enhancing their pharmacological efficacy. This highlights the importance of such compounds as promising structural matrices for the development of new drug-like molecules (Lelyukh, 2019).

Synthesis and Biological Significance of Heterocyclic Compounds

The synthesis and exploration of the biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have revealed a variety of synthetic methods, highlighting the pharmaceutical importance of these structures. These heterocyclic compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions. The focus on their biological activity against different fungal and bacterial strains emphasizes the potential of this compound and related compounds in contributing to novel therapeutic agents (Yusuf & Jain, 2014).

Safety and Hazards

Future Directions

The study of compounds like “4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” could have potential applications in various fields, including medicinal chemistry and materials science. Future research could explore the synthesis of similar compounds, their physical and chemical properties, and their potential biological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

These interactions may lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also influence a range of biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with increased metabolic stability, which could potentially enhance the bioavailability of this compound .

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may influence a variety of cellular processes, potentially leading to therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Moreover, the compound’s action can also be influenced by biological factors such as the expression levels of its target proteins and the metabolic state of the cells .

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

properties

IUPAC Name |

4-phenyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3OS/c17-16(18,19)11-7-4-8-12(9-11)20-15(23)14-13(21-22-24-14)10-5-2-1-3-6-10/h1-9H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYFYVRZMXAXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)

![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)